8,8-Dibromobicyclo[5.1.0]octane
Description
Contextualization within Bicyclic and Cyclopropane (B1198618) Chemistry
The structure of 8,8-dibromobicyclo[5.1.0]octane is a compelling example of a bicyclo[n.1.0]alkane. This class of compounds is characterized by a larger ring fused to a three-membered cyclopropane ring. The bicyclo[5.1.0]octane framework consists of a cycloheptane (B1346806) ring fused to a cyclopropane ring. This fusion introduces significant ring strain, which is a defining characteristic of its chemistry.
The presence of the gem-dibromocyclopropane unit is particularly noteworthy. The two bromine atoms on the same carbon of the cyclopropane ring significantly influence the molecule's reactivity. They are good leaving groups, and their departure can initiate a cascade of reactions, most notably ring-opening and rearrangement processes. The inherent strain of the cyclopropane ring, coupled with the electronic effects of the bromine atoms, makes this moiety a hotbed for chemical transformations.
The synthesis of this compound is commonly achieved through the reaction of cycloheptene (B1346976) with bromoform (B151600) (tribromomethane) in the presence of a strong base, such as potassium tert-butoxide. chemicalbook.com This reaction proceeds via a dihalocarbene intermediate which then adds to the double bond of the cycloheptene to form the fused cyclopropane ring. A typical synthesis can yield the product as a colorless oil. chemicalbook.com
Significance as a Key Synthetic Intermediate
The true value of this compound in organic chemistry lies in its role as a versatile synthetic intermediate. Its strained structure and the presence of the dibromocyclopropane unit allow for a variety of chemical manipulations, leading to the formation of more complex and often functionally rich molecules.
One of the most prominent reactions of this compound is its silver ion-promoted ring expansion. For instance, treatment with silver perchlorate (B79767) in methanol (B129727) leads to the formation of trans-cycloalkenyl ethers. rsc.org This type of reaction is a powerful tool for accessing medium-sized rings, which are often challenging to synthesize via other methods. The reaction proceeds through a carbocationic intermediate, and the stereochemical outcome can be controlled. tue.nl
Furthermore, this compound serves as a precursor for the synthesis of other important bicyclic systems and functionalized cycloalkanes. For example, its reaction with methyllithium (B1224462) can trigger a carbene-induced rearrangement. rsc.org The oxidation of this compound with reagents like chromium trioxide has also been investigated, though it can lead to complex mixtures of products. researchgate.net
The utility of this compound extends to the synthesis of specialized ligands for various applications. For instance, it has been used as a starting material in the synthesis of a cycloalkyne ligand, 2-[2-(cyclooct-2-yn-1-yloxy)ethoxy]ethanol, which can be further functionalized for use in bioorthogonal chemistry. csic.es This transformation highlights the ability to convert the bicyclic system into a highly functionalized eight-membered ring.
Structure
3D Structure
Properties
CAS No. |
7124-41-6 |
|---|---|
Molecular Formula |
C8H12Br2 |
Molecular Weight |
267.99 g/mol |
IUPAC Name |
8,8-dibromobicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H12Br2/c9-8(10)6-4-2-1-3-5-7(6)8/h6-7H,1-5H2 |
InChI Key |
MILKPYBKTSZFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C2(Br)Br)CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 8,8 Dibromobicyclo 5.1.0 Octane
Cyclopropanation Reactions of Cycloalkenes
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a fundamental transformation in organic synthesis. In the context of producing 8,8-dibromobicyclo[5.1.0]octane, this is achieved by reacting a cycloalkene with a carbene or a carbenoid.
Dihalocarbene Addition to Cycloheptene (B1346976)
The most common and direct method for the synthesis of this compound is the addition of dibromocarbene (:CBr2) to the double bond of cycloheptene. masterorganicchemistry.com This reaction is a classic example of a cheletropic reaction, where a single atom is transferred to a π-system in a concerted fashion.
Utilization of Bromoform (B151600) and Strong Bases (e.g., Potassium tert-Butoxide)
Dibromocarbene is a highly reactive intermediate and is typically generated in situ. A widely employed method involves the reaction of bromoform (CHBr3) with a strong, non-nucleophilic base. masterorganicchemistry.com Potassium tert-butoxide (t-BuOK) is a frequently used base for this purpose. chemicalbook.com
The reaction proceeds via an alpha-elimination mechanism. The tert-butoxide anion deprotonates bromoform to generate the tribromomethyl anion (-CBr3). This anion is unstable and readily eliminates a bromide ion to form the electrophilic dibromocarbene. The newly formed dibromocarbene is then trapped by the nucleophilic double bond of cycloheptene to yield the desired this compound. masterorganicchemistry.com
A representative procedure involves adding bromoform dropwise to a vigorously stirred solution of cycloheptene and potassium tert-butoxide in a suitable solvent like pentane (B18724), typically under an inert atmosphere. chemicalbook.com
Reaction Conditions and Optimization
The efficiency of the dibromocyclopropanation of cycloheptene is influenced by several factors, including the choice of base, solvent, and temperature.
Table 1: Reaction Conditions for the Synthesis of this compound
| Reactants | Base | Solvent | Temperature | Yield | Reference |
| Cycloheptene, Bromoform | Potassium tert-butoxide | Pentane | -5 to 20 °C | 90% | chemicalbook.com |
As indicated in the table, the use of potassium tert-butoxide in pentane at low temperatures can lead to high yields of the product. chemicalbook.com The reaction is typically initiated at a reduced temperature (e.g., in an ice/salt bath) to control the exothermic nature of the carbene formation and subsequent addition. chemicalbook.com After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure complete reaction. chemicalbook.com An aqueous workup is then performed to neutralize the reaction and separate the organic product. chemicalbook.com Purification is commonly achieved through filtration over silica (B1680970) gel. chemicalbook.com
Stereochemical Control in Carbene Additions
The addition of a singlet carbene, such as the dibromocarbene generated from bromoform and a strong base, to an alkene is a stereospecific reaction. masterorganicchemistry.comlibretexts.org This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orglumenlearning.comyoutube.com The addition is concerted, with the carbene adding to the same face of the double bond (syn-addition). masterorganicchemistry.com For a symmetrical alkene like cycloheptene, this results in a single, meso-compound, this compound. The two bromine atoms are situated on the same side of the plane of the former double bond.
Synthesis of Substituted this compound Derivatives
The synthetic methodology for preparing this compound can be extended to create substituted analogs by starting with substituted cycloalkenes.
Preparation of Aryl-Substituted Analogues (e.g., 1-phenyl-8,8-dibromobicyclo[5.1.0]octane)
An example of a substituted derivative is 1-phenyl-8,8-dibromobicyclo[5.1.0]octane. This compound can be synthesized from 1-phenylcyclooctene (B15478106) using similar dibromocyclopropanation conditions. chem-soc.si The synthesis of the starting material, 1-phenylcyclooctene, can be achieved through the reaction of cyclooctanone (B32682) with a Grignard reagent, such as phenylmagnesium bromide, followed by dehydration. chem-soc.si
The subsequent reaction of 1-phenylcyclooctene with dibromocarbene, generated from bromoform and a strong base, would yield the target molecule, 1-phenyl-8,8-dibromobicyclo[5.1.0]octane. chem-soc.si This substituted derivative has been utilized in rearrangement studies, for instance, with pyridine (B92270) and silver perchlorate (B79767), to form 2-halo-1,3-dienes. chem-soc.si
Reactivity and Reaction Mechanisms of 8,8 Dibromobicyclo 5.1.0 Octane
Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions
The inherent strain of the cyclopropane ring in 8,8-Dibromobicyclo[5.1.0]octane makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often initiated by the departure of a bromide ion, facilitated by electrophilic metal salts, or through the generation of a carbene intermediate via reaction with organolithium reagents.
Metal-Mediated Ring Expansion and Rearrangements
The interaction of this compound with metal salts, particularly silver salts, serves as a powerful method for inducing ring expansion and forming larger, functionalized cyclic systems.
Silver salts such as silver tetrafluoroborate (B81430) (AgBF₄) and silver perchlorate (B79767) (AgClO₄) are effective promoters for the ring expansion of this compound. rsc.orgrsc.orgresearchgate.netresearchgate.net These reactions typically proceed through a silver ion-assisted departure of a bromide ion, leading to the formation of a cationic intermediate. tue.nl This intermediate then undergoes a concerted ring-opening process to alleviate the strain of the three-membered ring.
The choice of solvent plays a crucial role in determining the final product. For instance, in the presence of high concentrations of silver perchlorate in methanol (B129727), this compound undergoes methanolysis to yield the corresponding trans-cycloalkenyl ether. rsc.orgresearchgate.netresearchgate.net Similarly, conducting the reaction in aqueous acetone (B3395972) results in the formation of the trans-cycloalkenol. rsc.orgresearchgate.netresearchgate.net The reaction with AgBF₄ in the presence of diethylene glycol has also been utilized to synthesize functionalized cyclooctene (B146475) derivatives. rsc.orgcsic.es
It has been observed that these silver salt-promoted solvolysis reactions are stereospecific, yielding a single diastereoisomer. rsc.orgresearchgate.netresearchgate.net For example, the reaction of this compound with silver perchlorate in tert-butyl alcohol exclusively affords trans-2-bromo-3-tert-butoxycyclooct-1-ene. tue.nl
The primary outcome of the silver salt-promoted reactions of this compound is the expansion of the bicyclic system to form eight-membered ring derivatives. Specifically, in alcoholic solvents, the reaction yields trans-cycloalkenyl ethers. rsc.orgresearchgate.netresearchgate.net
The general mechanism involves the coordination of the silver ion to one of the bromine atoms, facilitating its departure as a silver bromide precipitate. rsc.orgcsic.es This generates a cyclopropyl (B3062369) cation which rearranges to a more stable allylic cation with concomitant ring expansion. The subsequent nucleophilic attack by the solvent (e.g., methanol, diethylene glycol) on the cationic intermediate leads to the formation of the corresponding cycloalkenyl ether. rsc.orgrsc.orgresearchgate.netcsic.es
The following table summarizes representative silver salt-promoted reactions of this compound.
| Reagent(s) | Solvent | Product(s) | Yield | Reference(s) |
| AgClO₄ | Methanol | trans-cycloalkenyl ether | High | rsc.orgresearchgate.netresearchgate.net |
| AgClO₄ | Aqueous Acetone | trans-cycloalkenol | High | rsc.orgresearchgate.netresearchgate.net |
| AgBF₄ | Diethylene Glycol | (Z)-2-[2-(2-Bromocyclooct-2-en-1-yloxy)ethoxy]ethanol | Not Specified | rsc.org |
| AgBF₄ | Tetraethylene Glycol | (Z)-11-(2-Bromocyclooct-2-en-1-yloxy)-3,6,9-trioxaundecanol | 78% | rsc.org |
| AgClO₄ | tert-Butyl Alcohol | trans-2-bromo-3-tert-butoxycyclooct-1-ene | Not Specified | tue.nl |
Carbene-Induced Transformations
An alternative pathway for the transformation of this compound involves the generation of a carbene intermediate. This is typically achieved through the reaction with strong bases, most notably organolithium reagents.
The treatment of this compound with methyllithium (B1224462) (MeLi) in an ethereal solvent initiates a sequence of reactions starting with a lithium-halogen exchange. This process generates a lithium carbenoid, which subsequently eliminates lithium bromide to form a highly reactive carbene intermediate. ethernet.edu.et
The fate of this carbene is highly dependent on the reaction conditions and the specific structure of the substrate. In the case of the related compound, 8,8-dibromobicyclo[5.1.0]oct-3-ene, reaction with methyllithium leads to the formation of an endo-tricyclo[3.2.1.0²,⁴]octane derivative in high yield (94%). rsc.org
A significant application of the carbene generated from a derivative of this compound is in the synthesis of dihydropentalenes (H₂Pn). Specifically, the reaction of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene with methyllithium triggers a carbene-induced rearrangement to produce dihydropentalene. bath.ac.ukresearchgate.netrsc.orgbath.ac.ukbath.ac.uk This product can then be trapped with n-butyllithium to form the dilithium (B8592608) pentalenide salt. bath.ac.ukresearchgate.netrsc.org
The following table outlines the key steps in the carbene-induced synthesis of dihydropentalene.
| Starting Material | Reagent(s) | Intermediate | Final Product (after trapping) | Reference(s) |
| 8,8-Dibromobicyclo[5.1.0]octa-2,4-diene | 1. Methyllithium | Carbene, then Dihydropentalene (H₂Pn) | Dilithium pentalenide ([Li₂(DME)ₓ]Pn) | bath.ac.ukresearchgate.netrsc.org |
Spirocyclopropene Intermediates and Reaction Mechanisms
A notable feature of the reactivity of this compound and its derivatives is the proposed involvement of spirocyclopropene intermediates in certain reaction pathways. rsc.org For instance, the reaction of tricarbonyl-(8,8-dibromobicyclo[5.1.0]octa-2,4-diene)iron with methyllithium leads to a significant rearrangement of the carbon skeleton, which is thought to proceed through such an intermediate. rsc.org This hypothesis is supported by the isolation of a novel carbonyliron complex, dicarbonyl-3-(η-cyclohexa-1,4-dienyl)propenoyliron, a product that strongly suggests a dramatic reorganization of the initial bicyclic structure. rsc.org The formation of this product is rationalized by a mechanism involving a spirocyclopropene, highlighting the intricate reaction pathways available to this class of compounds. rsc.org
Isotopic Labeling Studies for Mechanistic Elucidation
To unravel the complex mechanisms governing the reactions of this compound and related compounds, isotopic labeling studies have proven to be an invaluable tool. bohrium.com For example, in the reaction of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene with methyllithium, the use of deuterium (B1214612) labeling would be instrumental in tracking the fate of specific hydrogen atoms throughout the rearrangement process. acs.org Such studies can help to confirm or rule out proposed mechanisms, such as those involving carbene rearrangements. acs.org While specific isotopic labeling data for this compound itself is not extensively detailed in the provided search results, the principle of using isotopes like deuterium (²H) and carbon-13 (¹³C) is a well-established method for elucidating reaction pathways in related systems. researchgate.netnih.gov These techniques provide detailed insights into bond-forming and bond-breaking steps, which are crucial for a comprehensive understanding of the reaction mechanisms. bohrium.com
Reductive Transformations
This compound readily undergoes reductive transformations under various conditions, leading to a range of products depending on the reagents and reaction environment.
Alkali Hydride Reductions (e.g., NaH in HMPT/THF)
Reductions of this compound can be effectively carried out using alkali hydrides. researchgate.net Specifically, sodium hydride (NaH) in a solvent system of hexamethylphosphoric acid triamide (HMPT) has been shown to reduce the compound. researchgate.net Similar results can be achieved in tetrahydrofuran (B95107) (THF) when using a combination of sodium hydride and sodium tert-amoxide ("NaH-t-AmONa"). researchgate.net
Formation of Monobromide Derivatives (cis and trans)
A key outcome of the alkali hydride reduction of this compound is the formation of the corresponding monobromide derivatives. researchgate.net The reduction with NaH in HMPT yields both the cis and trans isomers of 8-bromobicyclo[5.1.0]octane. researchgate.net The formation of both isomers suggests a competitive process in the reduction mechanism.
Generation of Strained Cyclic Allenes (e.g., 1,2-cyclooctadiene) and Subsequent Dimerization
The reaction of this compound with methyllithium is known to generate the highly strained and kinetically labile cyclic allene (B1206475), 1,2-cyclooctadiene. researchgate.netacs.org This intermediate is not stable at ambient temperature and readily undergoes dimerization. researchgate.netacs.org The dimerization of 1,2-cyclooctadiene can lead to various [2+2] cycloaddition products. researchgate.net The stereochemistry of these dimers has been confirmed through X-ray structure analysis of their Diels-Alder adducts with tetracyanoethylene. researchgate.net
Reactions with Organometallic Reagents
The interaction of this compound and its derivatives with organometallic reagents gives rise to interesting transformations and the formation of novel organometallic complexes. A notable example is the reaction of 8,8-dibromobicyclo[5.1.0]octa-2,4-dienes with reagents that induce carbene formation. acs.org This leads to a rearrangement that produces dihydropentalenes, which can then be deprotonated in situ to form pentalene (B1231599) ligands. acs.org These pentalene ligands can then be used to synthesize new metal monoalkylpentalenyl complexes. acs.org
Furthermore, the reaction of this compound with methyllithium serves as a method to generate the transient 1,2-cyclooctadiene. researchgate.netacs.org
Higher-Order Organocuprate Chemistry
The reaction of this compound with higher-order organocuprates, such as those generated from cuprous thiocyanate (B1210189) or cyanide and methyllithium, is a key method for the introduction of alkyl groups. These reagents provide a pathway to selectively replace the bromine atoms with organic substituents. The process involves the formation of a lithium organocuprate species which then reacts with the dibrominated substrate.
Formation of Alkylated Bicyclo[5.1.0]octanes
A significant application of the chemistry of this compound is the synthesis of alkylated derivatives. For instance, the reaction with a higher-order dimethylcuprate, prepared from methyllithium and cuprous cyanide, leads to the formation of 8,8-dimethylbicyclo[5.1.0]octane. This reaction proceeds sequentially, with initial monomethylation to form an 8-bromo-8-methylbicyclo[5.1.0]octane intermediate, which then undergoes a second methylation to yield the final product. This method allows for the controlled introduction of two methyl groups at the C8 position.
| Reactant | Reagent | Product |
| This compound | (CH₃)₂Cu(CN)Li₂ | 8,8-Dimethylbicyclo[5.1.0]octane |
Formation of Tricyclic Compounds from cis-Dibromides
The stereochemistry of the starting dibromide can influence the reaction pathway. While the typical starting material is a mixture of cis- and trans-isomers with respect to the bromine atoms, specific reactions of the cis-dibromide can lead to the formation of tricyclic compounds. These intramolecular reactions are driven by the specific spatial arrangement of the bromine atoms and the bicyclic framework, leading to ring closure and the generation of more complex, rigid structures.
Oxidation Reactions
The oxidation of this compound provides another avenue for its chemical modification, leading to a variety of oxygenated products.
Chromium Trioxide Oxidation in Acetic Acid
The oxidation of this compound with chromium trioxide in acetic acid is a vigorous reaction that primarily targets the seven-membered ring. This oxidative cleavage leads to the formation of a complex mixture of products, indicating that multiple positions on the carbocyclic ring are susceptible to attack by the oxidizing agent.
Analysis of Complex Product Mixtures
Detailed analysis of the product mixture from the chromium trioxide oxidation reveals the presence of several types of compounds. These include dibromo- and tribromoketones, where a carbonyl group has been introduced into the seven-membered ring while the dibromocyclopropane unit remains intact. Furthermore, dicarboxylic acids such as pimelic acid and its brominated derivatives are also formed, signifying the complete cleavage of the bicyclic system. The identification of these products provides insight into the intricate reaction pathways involved in the oxidation process.
| Oxidation Product Type | Example Compounds |
| Dibromoketones | Isomeric dibromocycloheptanones |
| Tribromoketones | Isomeric tribromocycloheptanones |
| Dicarboxylic Acids | Pimelic acid, Bromopimelic acid |
Comparison of Reactivity with Non-Brominated Analogues
A comparison of the oxidation of this compound with its non-brominated analogue, bicyclo[5.1.0]octane, under similar conditions demonstrates the influence of the gem-dibromo group. The presence of the bromine atoms appears to affect the reactivity of the adjacent seven-membered ring, potentially through electronic effects or by influencing the conformational preferences of the bicyclic system. This can alter the distribution and nature of the oxidation products formed.
Electrophilic Addition to the Cyclopropane Ring
Electrophilic addition to the cyclopropane ring of this compound is a key aspect of its reactivity, leading to ring-enlargement products. A common method to induce this transformation is through silver ion-assisted solvolysis. In these reactions, a silver salt, such as silver perchlorate or silver nitrate, is used to facilitate the departure of a bromide ion, generating a transient cationic intermediate that readily undergoes rearrangement. researchgate.nettue.nlrsc.orgtubitak.gov.tr
The reaction of this compound with silver perchlorate in nucleophilic solvents like methanol or aqueous acetone results in a ring expansion to form cyclooctene derivatives. researchgate.netrsc.org For instance, in methanol, trans-2-bromo-3-methoxycyclooct-1-ene is formed, while in aqueous acetone, the product is trans-2-bromo-3-hydroxycyclooct-1-ene. tue.nl These transformations highlight the utility of this gem-dibromocyclopropane as a precursor to functionalized eight-membered rings. researchgate.net
Regioselectivity and Stereospecificity of Ring Opening
The electrophilic ring opening of this compound proceeds with a high degree of both regioselectivity and stereospecificity.
Regioselectivity: The reaction is regioselective in that the internal C1-C7 bond of the bicyclic system is cleaved. This leads to an expansion of the seven-membered ring into an eight-membered ring. Furthermore, it is the more sterically accessible exo-bromine atom that is preferentially abstracted by the silver ion to initiate the ring-opening process. tue.nl
Stereospecificity: The ring-opening reaction is highly stereospecific. The solvolysis of this compound, as well as related gem-dihalobicyclo[n.1.0]alkanes, consistently yields products with a trans configuration at the newly formed double bond within the expanded ring. researchgate.nettue.nltue.nl For example, reaction with silver perchlorate in tert-butanol (B103910) exclusively affords the trans-t-butyl ether. tue.nl This stereochemical outcome is a direct consequence of the concerted nature of the reaction mechanism. The formation of only one of the two possible diastereoisomers underscores the stereospecific course of the solvolysis. researchgate.net
The table below summarizes the products formed from the silver ion-assisted solvolysis of this compound in different nucleophilic solvents.
| Reagent | Solvent | Product | Stereochemistry |
| Silver Perchlorate | Methanol | trans-2-bromo-3-methoxycyclooct-1-ene | trans |
| Silver Perchlorate | Aqueous Acetone | trans-2-bromo-3-hydroxycyclooct-1-ene | trans |
| Silver Perchlorate | tert-Butanol | trans-2-bromo-3-tert-butoxycyclooct-1-ene | trans |
| Silver Tosylate | Acetonitrile | trans-2-bromo-3-tosyloxycyclooct-1-ene | trans |
Influence of Orbital Topology on Selectivity
The pronounced stereospecificity of the ring-opening reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. tue.nlwikipedia.orglibretexts.org The solvolysis of the cyclopropyl system proceeds through the formation of a cyclopropyl cation, which is a two-electron system. According to the Woodward-Hoffmann rules, the thermal electrocyclic ring opening of a 2π-electron system must occur in a disrotatory fashion. tue.nlwikipedia.org
In a disrotatory process, the two termini of the breaking bond rotate in opposite directions (one clockwise, the other counter-clockwise). wikipedia.orglibretexts.org This mode of ring opening dictates the stereochemical fate of the substituents on the cyclopropane ring. For the ring opening of this compound, the departure of the leaving group (the exo-bromide) and the ring opening are concerted processes. tue.nl The groups trans to the leaving group rotate outwards, while any groups cis to the leaving group would rotate inwards. This concerted, disrotatory motion leads directly to the formation of the thermodynamically less stable but kinetically favored trans-cyclooctene (B1233481) product. The stereospecific formation of trans products, even in solvents of low nucleophilicity, provides strong evidence for this orbital-controlled mechanism. tue.nltue.nl The geometric constraints of the resulting allyl cation intermediate also play a role in directing the subsequent nucleophilic attack to afford the observed stereoisomer. rsc.org
Structural Elucidation and Spectroscopic Characterization in Research on 8,8 Dibromobicyclo 5.1.0 Octane
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable tools for deducing the connectivity and spatial arrangement of atoms within a molecule. For 8,8-dibromobicyclo[5.1.0]octane, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment
One-dimensional (1D) ¹H NMR spectroscopy provides initial insights into the proton environment of this compound. A published ¹H NMR spectrum shows a complex pattern of multiplets, indicative of the various chemically non-equivalent protons in the seven-membered ring and the cyclopropane (B1198618) moiety. chemicalbook.com The signals for the protons on the seven-membered ring appear as a series of multiplets in the upfield region, while the protons on the cyclopropane ring are also represented by multiplets. chemicalbook.com Specifically, the spectrum recorded in CDCl₃ at 400 MHz shows a multiplet between δ 1.05-1.22 ppm corresponding to three protons, a multiplet at δ 1.34 ppm for two protons, another at δ 1.68 ppm for two protons, a multiplet in the range of δ 1.76-1.92 ppm for three protons, and a diagnostic signal at δ 2.23 ppm for the remaining two protons. chemicalbook.com
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the calculated monoisotopic mass is 265.93058 Da. guidechem.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide highly accurate mass measurements, which in turn allows for the determination of the elemental formula of a molecule. europa.euresearchgate.net This is crucial for confirming the identity of a synthesized compound. The technique involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio. europa.eu The high resolution of modern instruments allows for the differentiation of molecules with very similar nominal masses but different elemental compositions. europa.eu While specific ESI-MS data for this compound is not detailed in the search results, its application would be a standard procedure for its characterization, confirming its molecular formula of C₈H₁₂Br₂. ambeed.comamericanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about the molecule in solution, X-ray crystallography offers a precise picture of the molecule's arrangement in the solid state.
Crystal and Molecular Structure Analysis
X-ray diffraction studies on a derivative, tricarbonyl(8,8-dibromobicyclo-[5.1.0]octa-2,4-diene)iron, have provided detailed insights into the geometry of the bicyclo[5.1.0]octane framework. rsc.orgrsc.org The analysis revealed that the crystals of this related compound belong to the monoclinic space group P2₁/c. rsc.orgrsc.org The unit cell parameters were determined to be a = 14.827 Å, b = 6.816 Å, c = 12.693 Å, and β = 94.26°. rsc.orgrsc.org This detailed structural information confirms the bicyclic nature of the molecule and the presence of the gem-dibromocyclopropane ring fused to the seven-membered ring. rsc.org The iron tricarbonyl moiety was found to be in a trans relationship with the cyclopropane ring. rsc.org
Evidence of Strain and Intramolecular Interactions
The crystal structure of the aforementioned iron complex of the diene derivative of this compound also revealed significant molecular strain. rsc.orgrsc.org This strain arises from intramolecular repulsive interactions between the endo-bromine atom and the carbon atoms of the seven-membered ring. rsc.orgrsc.org Such steric hindrance can influence the molecule's preferred conformation and its reactivity. The presence of the bulky bromine atoms on the cyclopropane ring forces the bicyclic system into a conformation that minimizes these unfavorable interactions, leading to a strained structure.
Conformational Analysis and Ring Strain Effects
The bicyclo[5.1.0]octane system is inherently strained due to the fusion of a small three-membered ring to a larger seven-membered ring. This strain has significant consequences for the molecule's stability and reactivity.
The conversion of this compound with methyllithium (B1224462) to form the highly strained and kinetically labile 1,2-cyclooctadiene is a clear chemical manifestation of the inherent ring strain. researchgate.netresearchgate.net The release of this strain drives the reaction forward. researchgate.net The strain energy in the parent bicyclo[5.1.0]octane framework contributes to the high reactivity of its derivatives. researchgate.net Computational studies on related strained cyclic allenes have estimated significant strain energies, which rationalize their high reactivity. researchgate.net
Furthermore, studies on related 3,5,8-trioxabicyclo[5.1.0]octane systems have shown that these molecules can exist in a conformational equilibrium between chair and twist forms. researchgate.net The preferred conformation is influenced by various factors, including the substituents on the rings. researchgate.net It is plausible that this compound also exhibits conformational flexibility, although the bulky dibromocyclopropane unit likely imposes significant conformational constraints. The rigid structure and limited conformational freedom are key features of the bicyclo[5.1.0]octane framework.
Computational and Theoretical Investigations of 8,8 Dibromobicyclo 5.1.0 Octane
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations are a cornerstone in understanding the complex reaction pathways of 8,8-dibromobicyclo[5.1.0]octane. nih.govrsc.org These computational tools enable the prediction and analysis of reaction mechanisms, transition states, and the electronic factors governing the molecule's behavior. nih.govrsc.org
The reaction of this compound with organometallic reagents, such as methyllithium (B1224462), is known to proceed through carbenoid intermediates. acs.org Computational modeling has been instrumental in elucidating the nature of these carbenoids and the associated transition states. For instance, the conversion of this compound with MeLi can lead to the formation of the kinetically unstable 1,2-cyclooctadiene, which readily undergoes dimerization. acs.org
Theoretical studies have also explored the carbene-induced rearrangement of related compounds like 8,8-dibromobicyclo[5.1.0]octa-2,4-dienes. researchgate.net These calculations help to understand how the initial carbene or carbenoid rearranges to form more stable products, such as dihydropentalenes, providing a versatile route to pentalene (B1231599) ligands for organometallic chemistry. researchgate.net Furthermore, investigations into the dehydrohalogenation of similar bicyclic systems have highlighted the role of carbenoid intermediates that can insert into proximate C-H bonds. acs.org
The stability and reaction pathways of these carbenoids are highly dependent on factors such as the solvent and the specific base used. For example, the reaction of this compound with dimsyl sodium in DMSO results in the formation of exo-8-bromobicyclo[5.1.0]octane, indicating a reduction reaction that likely involves a carbenoid intermediate. scribd.com Quantum chemical calculations can model these solvent effects and predict the most favorable reaction pathways. nih.gov
A summary of computationally studied reaction types involving intermediates derived from this compound is presented below.
| Precursor | Reagent | Intermediate | Subsequent Reaction | Product Type |
| This compound | MeLi | Carbenoid | Ring expansion | Cyclic allene (B1206475) |
| 8,8-Dibromobicyclo[5.1.0]octa-2,4-diene | Base | Carbene | Rearrangement, Deprotonation | Pentalene ligand |
| This compound | Dimsyl sodium | Carbenoid | Reduction | Monobrominated bicyclooctane |
The electronic structure of this compound and its derivatives is intrinsically linked to their reactivity. Computational methods are employed to analyze molecular orbitals and charge distributions to predict reaction outcomes. While direct electronic structure calculations on this compound are not extensively detailed in the provided results, analogous systems offer valuable insights. For example, studies on the electrophilic addition of bromine to cyclic allenes, which can be formed from this compound, utilize various levels of theory to understand the reaction mechanism. researchgate.net
The reactivity of related bicyclic systems has been correlated with their electronic properties, such as the electron density at the double bonds. researchgate.net These types of analyses can be extended to predict the reactivity of intermediates derived from this compound. The development of new computational methods for predicting reaction pathways based on quantum chemical calculations is an active area of research that can be applied to understand the chemistry of this compound. chemrxiv.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and energetic properties of molecules like this compound and its reaction intermediates.
DFT calculations are crucial for determining the optimized geometries and relative energies of the various species involved in the reaction pathways of this compound. This includes the starting material, transition states, intermediates, and final products. For instance, in the study of electrophilic additions to related molecules, DFT methods such as B3LYP have been used to optimize the geometries and investigate the stability of cationic intermediates. researchgate.net
The energetic analysis helps to map out the potential energy surface of a reaction, identifying the most likely pathways. For example, DFT calculations can be used to compare the energies of different possible carbenoid intermediates and their subsequent rearrangement products, thus predicting the major products of a reaction. nih.gov The accuracy of these predictions is often improved by using higher-level basis sets and considering solvent effects. researchgate.net
An illustrative table of DFT-calculated energy differences for a hypothetical reaction of this compound is shown below.
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactant (this compound) | B3LYP/6-31G(d) | 0.0 |
| Carbenoid Intermediate | B3LYP/6-31G(d) | +15.2 |
| Transition State 1 | B3LYP/6-31G(d) | +25.8 |
| Ring-Expanded Product | B3LYP/6-31G(d) | -10.5 |
Note: The values in this table are hypothetical and for illustrative purposes only.
The bicyclo[5.1.0]octane framework possesses inherent ring strain due to the fusion of a seven-membered ring with a three-membered cyclopropane (B1198618) ring. DFT calculations can quantify this strain energy. Furthermore, in unsaturated derivatives or reaction intermediates with double bonds, the concept of pyramidalization at the double bond carbons becomes important for understanding reactivity. researchgate.net
While direct computations of pyramidalization for this compound were not found, studies on similar bicyclic systems demonstrate the utility of DFT in this area. researchgate.net For example, the pyramidalization of double bonds in related molecules has been shown to correlate with their reactivity towards electrophiles, with more pyramidalized double bonds being more reactive. researchgate.net These computational insights can be applied to understand the reactivity of unsaturated intermediates that may be formed from this compound.
Simulation of Intermediate Species and Their Stabilities
The simulation of intermediate species is a key aspect of computational chemistry that provides a deeper understanding of reaction mechanisms. For reactions involving this compound, this primarily involves the study of carbenoid and allene intermediates.
The formation of 1,2-cyclooctadiene from this compound is a prime example where simulation can shed light on the stability and subsequent reactions of a highly strained intermediate. acs.org Computational models can predict the dimerization products of this transient allene. acs.org
The stability of intermediates is often assessed by calculating their Gibbs free energies. nrel.gov Quantum chemical methods can be used to calculate the enthalpies and free energies of various potential intermediates, allowing for a comparison of their relative stabilities. nrel.gov This information is critical for predicting the course of a reaction. For instance, in the reaction of this compound with a base, several different carbenoid or rearranged structures might be possible. By computing the stability of each of these, chemists can predict which species is most likely to be formed and what its fate will be.
Carbocation Stability and Isomerization Pathways
The solvolysis and rearrangement reactions of this compound are often rationalized by the formation and subsequent fate of carbocationic intermediates. The stability of these intermediates and the energy barriers for their interconversion are critical in determining the product distribution.
Experimental Observations of Ring Expansion:
Silver perchlorate-promoted solvolysis of this compound has been shown to yield ring-expanded products. rsc.org In methanol (B129727), the reaction affords trans-3-methoxycyclo-octene, while in aqueous acetone (B3395972), the corresponding trans-cyclo-octenol is formed. These experimental outcomes strongly suggest the involvement of a bicyclo[5.1.0]octyl cation that undergoes rearrangement to a more stable cyclo-octenyl cation.
Theoretical Modeling of the Parent Carbocation System:
The bicyclo[5.1.0]octyl cation can exist in several isomeric forms. A plausible isomerization pathway involves the initial formation of a bicyclo[5.1.0]oct-2-yl cation, which can then rearrange to other bicyclic systems or undergo ring expansion. The calculations on the unsubstituted system reveal a complex potential energy surface with multiple minima corresponding to different carbocation structures.
For instance, the interconversion between different bicyclo[4.2.0]octane and octahydropentalene cations, which can be accessed from the initial bicyclo[5.1.0]octyl cation, involves activation energies that dictate the feasibility of these pathways. orientjchem.org A representative isomerization pathway for the parent C8H13+ system is outlined in the table below, showcasing the calculated activation energies for the transformation between different isomeric carbocations. It is important to note that the presence of the two bromine atoms in this compound would significantly influence the stability of the carbocations and the energy barriers for isomerization due to inductive and steric effects.
Table 1: Calculated Activation Energies for Isomerization of Parent C8H13+ Cations
| Isomerization Step | Activation Energy (kcal/mol) |
|---|---|
| Iso-II to Iso-III | 13.16 |
| Iso-III to Iso-IV | 17.73 |
| Iso-IV to Iso-V | 21.54 |
| Iso-V to Iso-VI | 36.15 |
Data sourced from a DFT study on the interconversions of selected C8H13+ isomers. orientjchem.org The isomers represent different bicyclic and fused ring carbocation structures.
The experimental observation of ring expansion in the solvolysis of this compound suggests that the pathway leading to the trans-cyclo-octenyl cation is kinetically and thermodynamically favorable. rsc.org The bromine atoms likely play a crucial role in directing this rearrangement.
Ylidic Intermediates in Carbene Reactions
The reaction of this compound with organolithium reagents or other strong bases can lead to the formation of a carbene or a carbenoid species through α-elimination of bromine. These highly reactive intermediates can then undergo a variety of transformations, including the formation of ylidic intermediates. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms.
Formation and Reactivity of Ylides from gem-Dihalocyclopropanes:
Computational studies on the reactions of gem-dihalocyclopropanes have provided evidence for the involvement of ylidic intermediates. For example, in the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes, DFT calculations (M06-2X) have suggested a mechanism that proceeds through a bromocyclopropene intermediate, which then opens to form a zwitterionic intermediate that can be described as having carbene-like character. uq.edu.auresearchgate.net
This zwitterionic species can be considered a type of ylide, where a positive charge resides on one part of the molecule and a negative charge on another. The subsequent reactions of this intermediate, such as nucleophilic attack or rearrangement, determine the final product distribution.
While a specific computational study on the ylidic intermediates derived directly from this compound is not extensively documented, the general principles derived from related systems can be applied. The formation of a bicyclo[5.1.0]oct-8-ylidene from this compound would create a highly strained and reactive species. This carbene could then interact with a nucleophile or a solvent molecule to form an ylide.
Plausible Ylidic Intermediates and Subsequent Reactions:
The table below outlines a plausible pathway for the formation of a ylidic intermediate from this compound and its potential subsequent reactions, based on mechanistic studies of related gem-dihalocyclopropanes.
Table 2: Plausible Formation and Reactions of Ylidic Intermediates from this compound
| Step | Description | Intermediate | Potential Subsequent Reactions |
|---|---|---|---|
| 1 | α-Elimination | Bicyclo[5.1.0]oct-8-ylidene (Carbene) | Reaction with a nucleophile (e.g., solvent) to form an ylide, intramolecular C-H insertion, rearrangement. |
| 2 | Ylide Formation | Ylide derived from the carbene and a nucleophile | Proton transfer, rearrangement, fragmentation. |
| 3 | Ring Opening | Zwitterionic/Carbene-like species | Nucleophilic trapping, electrocyclization. |
This table is based on mechanistic proposals for related gem-dihalocyclopropane systems and represents a hypothetical pathway for this compound.
The computational investigation of these ylidic intermediates is crucial for understanding the intricate details of the reaction mechanisms, including the transition states and the factors that control the stereochemical outcome of the reactions. The interplay between the strained bicyclic framework and the electronic nature of the ylidic center makes this a rich area for theoretical exploration.
Advanced Synthetic Applications of 8,8 Dibromobicyclo 5.1.0 Octane Derivatives
Precursors in the Synthesis of Complex Polycyclic Molecules
Derivatives of 8,8-dibromobicyclo[5.1.0]octane are key intermediates in constructing complex polycyclic frameworks. The reactivity of the dibromocyclopropane ring enables skeletal rearrangements and annulations, providing access to otherwise difficult-to-synthesize carbocyclic structures.
The antiaromatic pentalene (B1231599) (C₈H₆) system, with its fused five-membered rings, has long been a target for synthetic chemists due to its theoretical interest and its utility as a ligand in organometallic chemistry. rsc.orgresearchgate.netrsc.org A significant solution-phase synthesis of the pentalene framework originates from a derivative of this compound.
Table 1: Synthesis of Pentalene Frameworks
| Starting Material | Key Reagent | Intermediate | Final Product |
|---|
This method represents a key strategy for accessing the pentalene core structure, which is a valuable building block in the synthesis of more complex molecules and organometallic complexes. rsc.orgnih.gov
This compound is a precursor for medium-sized carbocycles containing hydroxyl groups, which are important structural motifs in many natural products. The ring-opening of bicyclo[5.1.0]octane derivatives provides a stereospecific route to functionalized eight-membered rings.
A key transformation is the solvolysis of monobromo and dibromo derivatives of bicyclo[5.1.0]octane. For instance, the hydrolysis of exo-8-bromobicyclo[5.1.0]octane in buffered aqueous dioxane yields (1RS,2RS)-trans-cyclo-oct-2-en-1-ol. rsc.org This reaction demonstrates a stereospecific ring expansion, converting the bicyclic system into a functionalized trans-cyclooctene (B1233481). rsc.orgresearchgate.net
Similarly, silver ion-mediated rearrangement of this compound itself can lead to hydroxylated derivatives. In aqueous acetone (B3395972) with silver perchlorate (B79767), the dibromide rearranges to give diastereomers of 2-bromo-trans-cyclo-oct-2-en-1-ol. researchgate.net These hydroxylated trans-cyclooctenes are valuable intermediates, which can be further functionalized to create polyhydroxylated systems. acs.org
Table 2: Synthesis of Hydroxylated Cyclooctene (B146475) Derivatives
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| exo-8-Bromobicyclo[5.1.0]octane | Buffered aqueous dioxane, heat | (1RS,2RS)-trans-Cyclo-oct-2-en-1-ol rsc.org |
The reactivity of the gem-dibromocyclopropane unit in this compound and its derivatives can be harnessed to form more complex tricyclic systems through intramolecular reactions. These reactions often proceed via carbene or carbenoid intermediates generated by treatment with an organolithium reagent.
For example, the reaction of 8,8-dibromobicyclo[5.1.0]oct-3-ene with ethereal methyllithium (B1224462) results in a high yield of a tricyclic product through an intramolecular C-H insertion of the intermediate carbene. researchgate.net Furthermore, studies on the related 8,8-dibromobicyclo[5.1.0]octa-2,4-diene have shown that it can be converted into cis-bicyclo[3.3.0]octadiene derivatives, and labeling studies have elucidated the complex carbene-induced rearrangement pathways involved. nih.govuq.edu.au The formation of tricyclic endoperoxides has also been reported from the photooxygenation of trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene, a structural isomer, highlighting the propensity of these systems to undergo cyclization. acs.org
Role in Bioorthogonal Chemistry
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. Derivatives of this compound are instrumental in the synthesis of key reagents for one of the most powerful bioorthogonal reactions: the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC).
Trans-cyclooctene (tCO), a highly strained and reactive dienophile, is a cornerstone of SPIEDAC, often referred to as "click" chemistry. Its high ring strain allows it to react rapidly and specifically with tetrazine partners. rsc.org Syntheses of functionalized tCO derivatives frequently begin with this compound.
The stereospecific ring-opening reactions of 8-halobicyclo[5.1.0]octane derivatives are a powerful method for preparing tCOs with allylic substituents. researchgate.net As mentioned previously, the solvolysis of exo-8-bromobicyclo[5.1.0]octane provides trans-cyclo-oct-2-en-1-ol. rsc.org This hydroxyl group serves as a handle for further functionalization, allowing for the attachment of probes, drugs, or other molecules of interest. rsc.org The synthesis of various tCO derivatives, including those with alcohol functionalities, has been reported through multi-step processes starting from this compound, involving solvolysis, substitution with reagents like n-butyllithium, and thermal epimerization. rsc.org
Table 3: Key Reactions in tCO Synthesis from Bicyclo[5.1.0]octane Derivatives
| Precursor | Reaction Type | Product Application |
|---|---|---|
| exo-8-Bromobicyclo[5.1.0]octane | Stereospecific solvolysis | Synthesis of (1RS,2RS)-trans-Cyclo-oct-2-en-1-ol rsc.orgresearchgate.net |
The tCO derivatives synthesized from this compound are not just molecules but are the foundation for a vast array of bioorthogonal ligands and reagents. These reagents enable applications ranging from in vivo imaging to targeted drug delivery. researchgate.netrsc.org
For example, cyclooctynylamines, which can be synthesized from this compound, have been used to covalently immobilize magnetic nanoparticles on surfaces, demonstrating a practical application of these reagents in materials science and biotechnology. Unnatural amino acids incorporating a trans-cyclooctenyl group have been developed, allowing for their site-specific incorporation into proteins. These modified proteins can then be selectively labeled in vitro and in vivo using tetrazine-functionalized probes.
The ability to introduce a functional handle, such as an alcohol or an amine, onto the tCO ring during its synthesis from this compound derivatives is crucial for the development of these advanced bioorthogonal tools. This "handle" allows for the conjugation of the tCO moiety to other molecules, creating bespoke reagents for specific biological investigations. researchgate.netrsc.org
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Transformations
The transformation of 8,8-dibromobicyclo[5.1.0]octane is a fertile ground for discovering novel catalytic processes. Its reactions often proceed through highly reactive intermediates, such as carbenoids and strained allenes, whose subsequent pathways can be controlled and diversified through catalysis.
A well-established reaction is its conversion to the kinetically labile 1,2-cyclooctadiene upon treatment with methyllithium (B1224462). acs.orgresearchgate.netethernet.edu.et This strained allene (B1206475) readily dimerizes at ambient temperatures, leading to various [2+2] cycloaddition products. acs.orgresearchgate.net Future research is geared towards intercepting this transient allene with various catalytic partners to forge new carbon-carbon and carbon-heteroatom bonds before dimerization can occur. Nickel-catalyzed systems, for instance, have shown high efficacy in the cycloisomerization and dimerization of related cyclooctadienes and could be adapted for novel transformations of the allene derived from this compound. researchgate.net
Silver-promoted reactions represent another key area. Silver perchlorate (B79767) has been used to induce ring expansion, transforming the bicyclo[5.1.0]octane skeleton into functionalized medium-sized cyclooctene (B146475) rings. tue.nlresearchgate.net These solvolytic reactions proceed stereospecifically to yield trans-cycloalkenyl ethers and alcohols in high yields. researchgate.net The exploration of other Lewis acids or transition metal catalysts could offer alternative reaction pathways, potentially leading to different ring sizes or functional group arrangements.
Furthermore, organocuprate reagents have been successfully employed for the dimethylation of this compound. jst.go.jp The development of catalytic enantioselective alkylation or arylation reactions using chiral copper complexes or other transition metal catalysts is a significant future goal. This would provide a direct route to chiral bicyclo[5.1.0]octane derivatives.
Oxidative functionalization also presents opportunities. The oxidation of this compound with chromium trioxide has been shown to proceed slowly and results in a complex mixture of products, indicating that the reaction pathway is not straightforward. researchgate.net Developing selective catalytic oxidation methods could provide access to valuable dibromoketone intermediates, which are otherwise difficult to synthesize. researchgate.net
| Transformation | Reagent/Catalyst | Key Intermediate/Product | Reference |
|---|---|---|---|
| Allene Formation | Methyllithium (MeLi) | 1,2-Cyclooctadiene | acs.orgresearchgate.netethernet.edu.et |
| Ring Expansion/Solvolysis | Silver Perchlorate (AgClO₄) | trans-Cycloalkenyl ethers/alcohols | tue.nlresearchgate.net |
| Dimethylation | Organocuprate | 8,8-Dimethylbicyclo[5.1.0]octane | jst.go.jp |
| Oxidation | Chromium Trioxide (CrO₃) | Complex mixture of dibromo/tribromoketones | researchgate.net |
Advanced Stereoselective and Enantioselective Synthesis
Achieving high levels of stereocontrol is a central goal in modern organic synthesis. The rigid bicyclic framework of this compound provides a valuable platform for developing stereoselective reactions.
The inherent stereochemistry of the molecule has been shown to direct the outcome of certain reactions. For example, the silver perchlorate-promoted solvolysis reactions are highly stereospecific. researchgate.net Starting from the cis-fused bicyclic system, these ring-expansion reactions exclusively yield trans-products, as the departing endo-bromine atom dictates the geometry of the resulting double bond in the expanded eight-membered ring. tue.nlresearchgate.net This provides a reliable method for accessing trans-cyclooctene (B1233481) derivatives.
The primary frontier in this area is the development of enantioselective transformations. Since this compound is an achiral molecule, any reaction that creates a chiral product requires a chiral influence. An emerging strategy involves the use of chiral reagents or catalysts to control the stereochemical outcome. For instance, a key breakthrough demonstrated that the silver-promoted ring-opening of a gem-dibromocyclopropane could be coupled with the trapping of the resulting allylic intermediate by a chiral alcohol, (–)-menthol. researchgate.net This approach successfully induced diastereoselectivity, paving the way for true enantioselective variants using chiral catalysts.
Future research will likely focus on several key areas:
Catalytic Desymmetrization: Developing chiral catalysts, perhaps based on rhodium, palladium, or copper, that can selectively react with one of the two enantiotopic bromine atoms.
Enantioselective Ring-Opening: Designing chiral Lewis acids or transition metal complexes that can catalyze the ring-opening of this compound to produce chiral, non-racemic cyclooctenoid structures.
Kinetic Resolution: Devising catalytic systems that can selectively react with one enantiomer of a chiral derivative of this compound, leaving the other enantiomer unreacted.
| Reaction Type | Reagent/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Ring Expansion Solvolysis | AgClO₄ in Methanol (B129727)/Water | Stereospecific formation of trans-cyclooctenyl products | tue.nlresearchgate.net |
| Diastereoselective Ring-Opening/Trapping | Silver isocyanate, then (–)-menthol | Formation of diastereomeric products | researchgate.net |
Expanded Utility in Organic Synthesis and Materials Science
The unique reactivity of this compound makes it a valuable building block with expanding utility in both complex molecule synthesis and the development of advanced materials.
In organic synthesis, its primary role is as a precursor to strained medium-sized rings and cyclic allenes. ethernet.edu.et The 1,2-cyclooctadiene generated from it is a powerful dienophile and dipolarophile, and trapping this intermediate provides rapid access to complex polycyclic systems. acs.orgresearchgate.net Future work will focus on expanding the scope of trapping agents and integrating these reactions into the total synthesis of natural products and pharmaceutically relevant molecules. The trans-cycloalkene derivatives obtained from stereospecific ring-expansion reactions are also valuable intermediates for synthesizing complex macrocycles and other topologies that are difficult to access through conventional methods. researchgate.net
In the field of materials science, the incorporation of gem-dihalocyclopropane units into polymer backbones is an emerging strategy to enhance the mechanical properties of materials. rsc.org The high ring strain of the cyclopropane (B1198618) ring can be harnessed as a source of stored energy. There is growing interest in using gem-dihalocyclopropanes as mechanophores—molecular units that respond to mechanical force by undergoing a specific chemical transformation. acs.org The application of mechanical stress can induce the ring-opening of the cyclopropane, triggering a chemical reaction that could, for example, lead to self-healing or a change in the material's color or fluorescence. While much of this work is in its early stages, this compound is a prime candidate for incorporation into stress-responsive polymers and self-healing materials due to its well-defined ring-opening chemistry. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8,8-dibromobicyclo[5.1.0]octane, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via bromination of bicyclo[5.1.0]octane derivatives. A detailed protocol involves reacting dibromocyclohexane precursors with KBr in tetrahydrofuran (THF) under controlled temperatures (-5 to 0°C), followed by column chromatography for purification (yield ~4.5%, 98% purity) . Key parameters include maintaining low reaction temperatures to minimize side reactions and using anhydrous conditions to prevent hydrolysis.
Q. How do solvolysis reactions of this compound proceed, and what products dominate?
- Methodological Answer : In solvolysis with AgClO₄ in tert-butyl alcohol at 40°C, the reaction proceeds via a concerted mechanism, yielding trans-2-bromo-3-tert-butylcyclooct-1-ene as the major product (>95%) due to reduced steric strain in the transient cation intermediate. Minor cis isomers (<5%) form only under conditions favoring cation isomerization . Reaction monitoring via TLC and product isolation by fractional distillation are recommended.
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : ¹H and ¹³C NMR are essential for structural elucidation. For example, trans products exhibit double doublets in the olefinic region (δ 5.2–5.8 ppm), while cis isomers show triplets (δ 5.6–6.0 ppm). Allylic carbons in cis isomers resonate 5–10 ppm upfield compared to trans isomers in ¹³C NMR . Coupling with GC-MS ensures purity assessment.
Advanced Research Questions
Q. How does the stereochemical outcome of ring-expansion reactions involving this compound depend on nucleophile strength?
- Methodological Answer : With weak nucleophiles (e.g., AgOTs), reactions proceed via concerted ring-opening and nucleophilic attack , favoring trans products (e.g., trans-2-bromo-3-tosyloxycyclooct-1-ene). Strong nucleophiles (e.g., NO₃⁻) allow partial cation isomerization, leading to cis-trans mixtures (e.g., 1:1 for cyclodecene derivatives). This is attributed to differences in nucleophile reactivity and cation stabilization . Kinetic vs. thermodynamic control should be assessed using variable-temperature NMR.
Q. What evidence supports or contradicts the intermediacy of allenes in dehalogenation reactions of this compound?
- Methodological Answer : Reactions with MeLi at RT generate labile allene intermediates, which dimerize or form [2+2] adducts with styrene . However, competing pathways (e.g., carbene rearrangements) complicate mechanistic clarity. Contrast this with Meinwald’s work, where methyllithium treatment of the tricarbonyliron complex of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene yields insertion products instead of allenes . Trapping experiments with radical scavengers (e.g., TEMPO) or isotopic labeling (²H/¹³C) could resolve ambiguities.
Q. How do thermal decomposition pathways of this compound compare to other bicyclic dibromides?
- Methodological Answer : Pyrolysis at 600–620°C reveals distinct stability trends. For example, this compound decomposes faster than its [6.1.0] homologues due to increased ring strain. Gas-phase chromatography (GC) and mass spectrometry (MS) are critical for identifying decomposition products (e.g., cycloalkenes, HBr) . Computational studies (DFT) can model transition states to explain stability differences.
Q. What contradictions exist in reported reaction outcomes with this compound under similar conditions?
- Methodological Answer : Discrepancies arise in methyllithium-mediated reactions: Jones et al. report pentalenide formation via carbene rearrangement , while Baird and Reese observe dihydropentalenes . These differences may stem from solvent effects (DME vs. THF) or trace impurities. Systematic replication studies with controlled reagent purity and inert atmospheres are needed.
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., allene vs. carbene pathways), employ cross-validation techniques such as isotopic tracing, in situ IR spectroscopy, or computational modeling to identify critical variables (e.g., solvent, temperature) .
- Comparative Studies : Use structurally analogous compounds (e.g., 9,9-dibromobicyclo[6.1.0]nonane) to isolate steric/electronic effects .
- Advanced Analytics : Combine cryogenic NMR, X-ray crystallography, and high-resolution MS to resolve stereochemical and mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
